Relative Neurotoxic Potency: 5-Hydroxy-2-hexanone vs. 2,5-Hexanedione and Other Metabolites
In a 90-day repeated-dose study in male rats, the relative neurotoxicity of 5-hydroxy-2-hexanone was quantified against its closest analogs. 5-Hydroxy-2-hexanone was found to be the second most potent neurotoxicant among six hexane-derived metabolites, ranking behind 2,5-hexanedione but ahead of 2,5-hexanediol, methyl-n-butyl ketone, 2-hexanol, and n-hexane [1]. This potency directly correlates with the amount of 2,5-hexanedione produced in vivo, as measured by the area under the serum concentration-time curve [1].
| Evidence Dimension | Relative Neurotoxicity Rank (1=most potent) |
|---|---|
| Target Compound Data | Rank 2 of 6 |
| Comparator Or Baseline | 2,5-Hexanedione (Rank 1), 2,5-Hexanediol (Rank 3), Methyl-n-butyl ketone (Rank 4), 2-Hexanol (Rank 5), n-Hexane (Rank 6) |
| Quantified Difference | Second most potent neurotoxicant among hexane-derived metabolites |
| Conditions | Male rats, equimolar doses administered by gavage, 5 days/week for 90 days; endpoint: clinical evidence of severe hindlimb weakness or paralysis |
Why This Matters
For toxicology studies and industrial hygiene programs, this rank order informs risk stratification and biomarker selection, ensuring that the appropriate compound is used as a reference standard or analytical target.
- [1] Krasavage WJ, O'Donoghue JL, DiVincenzo GD, Terhaar CJ. The relative neurotoxicity of methyl-n-butyl ketone, n-hexane and their metabolites. Toxicology and Applied Pharmacology. 1980; 52(3): 433-441. View Source
